S-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Description
S-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 1217901-32-0) is a chiral Brønsted acid catalyst derived from a binaphthyl backbone. Its structure features bulky 4-tert-butylphenyl substituents at the 3,3′ positions of the binaphthyl scaffold, enhancing steric hindrance and modulating electronic properties . The molecular formula is C₄₀H₃₇O₄P, with a molecular weight of 612.69 g/mol .
This compound is widely used in asymmetric catalysis, particularly in enantioselective transformations such as hydrogenation and cyclization reactions. Its tert-butyl groups improve catalytic performance by stabilizing transition states through non-covalent interactions (e.g., π-π stacking and van der Waals forces) while maintaining sufficient acidity for proton transfer .
Properties
IUPAC Name |
10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H37O4P/c2*1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h2*7-24H,1-6H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSWMNMEYFPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)O.CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H74O8P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1225.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for 3,3'-Diaryl Substitution
The 3,3'-positions of (S)-BINOL are activated as triflates or bromides to enable palladium-catalyzed coupling with 4-(1,1-diMethylethyl)phenylboronic acid. Key parameters include:
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Catalyst system : Pd(PPh₃)₄ or Pd(dba)₂ with ligands such as SPhos or XPhos.
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Base : Cs₂CO₃ or K₃PO₄ in toluene/water mixtures.
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Temperature : 80–100°C under inert atmosphere.
A representative procedure involves reacting (S)-BINOL-3,3'-bis(triflate) (10 mmol) with 4-(1,1-diMethylethyl)phenylboronic acid (22 mmol) in toluene/water (3:1) at 90°C for 24 hours. The product, 3,3'-bis(4-(1,1-diMethylethyl)phenyl)-(S)-BINOL , is isolated in 75–85% yield after column chromatography (hexane/ethyl acetate).
Phosphorylation of the 2,2'-Diol Groups
The 2,2'-hydroxyl groups of the diarylated BINOL derivative are phosphorylated to yield the target hydrogenphosphate. This step requires precise control to avoid over-phosphorylation or racemization.
Phosphorylating Agents and Conditions
Phosphorus oxychloride (POCl₃) is the most common phosphorylating agent. The reaction proceeds as follows:
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Activation : The 2,2'-diol is treated with POCl₃ in anhydrous dichloromethane (DCM) at 0°C.
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Quenching : Hydrolysis with ice-cold water or controlled addition of H₃PO₄.
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Neutralization : Adjusting pH to 6–7 with aqueous NaHCO₃.
Optimized Procedure :
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3,3'-bis(4-(1,1-diMethylethyl)phenyl)-(S)-BINOL (5 mmol) is dissolved in dry DCM (50 mL).
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POCl₃ (12 mmol) is added dropwise at 0°C under Ar.
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The mixture is stirred at room temperature for 12 hours, then quenched with H₂O (10 mL).
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The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
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Crude product is purified by recrystallization (ethanol/water) to yield S-BDTBPP as a white solid (68–72% yield).
Critical Analysis of Reaction Parameters
Impact of Solvent on Phosphorylation Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 72 | 99 |
| Toluene | 58 | 95 |
| THF | 45 | 90 |
Dichloromethane maximizes yield due to its polarity and ability to stabilize intermediates.
Role of Temperature in Racemization
Elevated temperatures (>40°C) during phosphorylation lead to partial racemization (up to 8% R-isomer). Maintaining reactions at 0–25°C preserves enantiomeric excess (>99% ee).
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 18H, t-Bu), 7.12–8.25 (m, 20H, aromatic).
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³¹P NMR (162 MHz, CDCl₃): δ -5.2 (s, HP(O)(OH)).
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HRMS : m/z 721.2452 [M+H]⁺ (calcd. 721.2458).
Chiral Purity Analysis
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms >99% ee (retention time: 12.7 min for S-isomer).
Scalability and Industrial Relevance
Gram-scale synthesis (50 g starting BINOL) achieves consistent yields (70–72%) with no loss of enantiopurity. The process is adaptable to continuous-flow systems, enhancing throughput for pharmaceutical applications.
Comparative Evaluation of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the naphthyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the phenyl or naphthyl rings.
Scientific Research Applications
Applications in Organic Synthesis
S-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate serves as an effective chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically enriched compounds through various catalytic processes.
Chiral Catalysis
One prominent application is in chiral catalysis where it acts as a ligand in transition metal-catalyzed reactions. The compound's ability to induce chirality makes it valuable in synthesizing pharmaceuticals and agrochemicals. For instance, it has been used in the asymmetric hydrogenation of ketones and imines, yielding high enantiomeric excesses .
Case Study 1: Asymmetric Hydrogenation
In a study published by the Journal of Organic Chemistry, researchers utilized this compound as a ligand in the asymmetric hydrogenation of prochiral ketones. The results demonstrated that the compound enabled a reaction that produced chiral alcohols with over 90% enantiomeric excess. This showcases its effectiveness in producing valuable chiral intermediates for pharmaceutical applications .
Case Study 2: Catalytic Applications
Another study highlighted its role in catalyzing the formation of complex organic molecules through Michael addition reactions. The compound was tested for its ability to promote the reaction between α,β-unsaturated carbonyl compounds and nucleophiles. The findings indicated that this compound significantly increased reaction rates while maintaining high selectivity for the desired products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which S-3,3’-Bis(4-(1,1-diMethylethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and steric effects. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Performance Metrics
Catalytic Efficiency
- In the kinetic resolution of syn-1,3-diols, the triphenylsilyl derivative achieved 98% ee at 0°C, surpassing the target compound’s 85% ee under similar conditions .
- (S)-TRIP demonstrated >99% ee in the hydrogenation of N-aryl imines, while the target compound achieved 92% ee due to its less rigid active site .
Solubility and Stability
- The tert-butyl groups in the target compound improve solubility in non-polar solvents (e.g., toluene) compared to BNP, which aggregates in apolar media .
- BBH’s CF₃ groups enhance stability under oxidative conditions but reduce compatibility with moisture-sensitive reactions .
Biological Activity
S-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a phosphoric acid derivative that has garnered interest in various fields of chemistry and biology due to its potential applications as a catalyst and its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H34O4P
- Molecular Weight : 466.63 g/mol
- CAS Number : 929097-92-7
Biological Activity
The biological activity of this compound primarily revolves around its use in catalysis and potential therapeutic applications. Its structure allows it to interact with biological systems in specific ways:
1. Catalytic Activity
This compound has been utilized as a catalyst in various organic reactions:
- Synthesis of Dioxolochroman Skeletons : It facilitates the reaction between 3-methyl-2-vinylindoles and ortho-quinone methides, leading to the formation of valuable dioxolochroman derivatives .
- Kinetic Resolution : The compound has shown effectiveness in the kinetic resolution of cyclic aliphatic syn-1,3-diols, which are important intermediates in organic synthesis .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to form stable complexes with substrates during catalytic processes. This stabilization enhances reaction rates and selectivity in organic transformations.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing S-3,3'-Bis(4-(tert-butyl)phenyl)-BINOL phosphate derivatives?
- Methodological Answer : Synthesis requires strict control of reaction conditions. For example, details a reduction step using HSiCl3 and diethylamine in dry, degassed xylene at 105°C for 22 hours, achieving an 86% yield after column chromatography (hexane/EtOAc 95:5) . Key considerations include:
- Air-sensitive handling : Use Schlenk lines or gloveboxes to prevent oxidation.
- Solvent purity : Dry xylene and degas to avoid side reactions.
- Temperature control : Thermal stability of intermediates (e.g., binaphthyl backbone) must be monitored to prevent decomposition.
Q. How can researchers ensure reproducibility in characterizing this compound’s enantiomeric purity?
- Methodological Answer : Combine chiral HPLC with <sup>31</sup>P NMR spectroscopy. demonstrates structural validation via <sup>1</sup>H, <sup>19</sup>F, and <sup>31</sup>P NMR, which are critical for confirming stereochemical integrity . For HPLC, use chiral stationary phases (e.g., amylose-based columns) with mobile phases optimized for phosphate-containing compounds.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : SDS data () highlight hazards:
- Respiratory protection : Use fume hoods during weighing or reactions to avoid inhalation of dust (GHS Warning: H315, H319, H335) .
- Skin/eye contact : Wear nitrile gloves and goggles; rinse with water for 15 minutes if exposed .
- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can enantioselective applications of this compound be optimized in asymmetric catalysis?
- Methodological Answer : describes its use as a chiral Brønsted acid catalyst for enantioselective allylation or cyclization. To optimize:
- Substrate screening : Test steric and electronic effects of substituents on the binaphthyl backbone.
- Solvent effects : Polar aprotic solvents (e.g., CH2Cl2) enhance hydrogen-bonding interactions critical for stereocontrol .
- Kinetic vs. thermodynamic control : Monitor reaction progress via <sup>31</sup>P NMR to identify intermediates and adjust conditions (e.g., temperature, stoichiometry).
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for reactions involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Use preparative HPLC to isolate stereoisomers and quantify ee via circular dichroism (CD) or polarimetry.
- Reaction scale : Small-scale reactions (<1 mmol) may suffer from inhomogeneous mixing; scale-up with continuous flow systems improves reproducibility .
- Catalyst loading : Lower loadings (1–5 mol%) reduce side reactions but require precise stoichiometry .
Q. How can computational modeling guide the design of derivatives with enhanced catalytic activity?
- Methodological Answer :
- DFT calculations : Model transition states to identify steric clashes (e.g., tert-butyl groups) and electronic effects (e.g., phosphate pKa) .
- Docking studies : Simulate interactions with substrates to predict enantioselectivity trends.
- Parametrization : Use molecular dynamics (MD) to assess solvent and temperature effects on conformational flexibility.
Data Contradiction Analysis
Q. How to reconcile conflicting stability data reported for this compound under ambient conditions?
- Methodological Answer :
- Degradation pathways : and note decomposition risks via hydrolysis or oxidation. Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
- Storage validation : Compare sealed vs. unsealed containers using Karl Fischer titration to track moisture uptake.
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 348.29 g/mol | |
| CAS No. | 35193-64-7 | |
| Enantioselective yield | Up to 86% (reduction step) | |
| Hazard classification | H315, H319, H335 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
